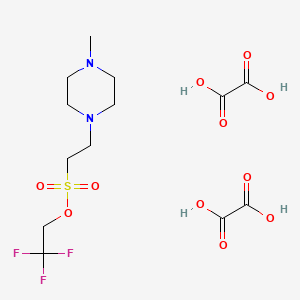

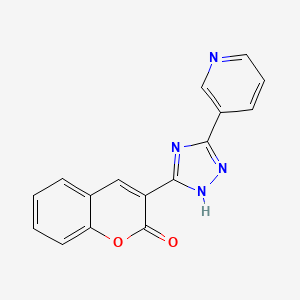

![molecular formula C18H15N5OS B2641054 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034504-45-3](/img/structure/B2641054.png)

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of such compounds often involves a hybrid pharmacophore approach . This approach is used to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in K2CO3 at room temperature produces benzo[b]thiophene-2-carboxylate derivatives, which then hydrolyzed in the presence of KOH to obtain corresponding carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . Molecular docking studies have revealed that similar compounds can bind well to the active site of certain receptors .Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by various factors, including the presence of different substituents on the benzo[b]thiophene ring . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For example, thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Characterization

Synthetic Pathways

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has been explored, demonstrating the reactivity of these compounds toward nitrogen nucleophiles to yield a variety of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. This indicates the versatility of thiophene derivatives in heterocyclic chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Electronic and Optical Properties

Studies have been conducted on the electronic and nonlinear optical properties of thiophene-2-carboxamides, using density functional theory (DFT) calculations to explore reactivity parameters and electronic delocalization. Such research highlights the potential of thiophene derivatives in electronic and photonic applications (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).

Biological Applications

Antibacterial and Antifungal Activities

New benzo[b]thiophene derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory properties. Such studies suggest the therapeutic potential of these compounds in treating infections and inflammation (Isloor, Kalluraya, & Pai, 2010).

Antimycobacterial Agents

N-(pyrazin-2-yl)benzamides have been designed and evaluated as potential antimycobacterial agents, underscoring the importance of structural modifications in enhancing activity against Mycobacterium tuberculosis. This research demonstrates the role of molecular design in drug discovery against tuberculosis (Zítko, Mindlová, Valášek, Jand’ourek, Paterová, Janoušek, Konečná, & Doležal, 2018).

Material Science and Sensing Applications

- Conductive Polymers for Sensing: Conductive aromatic polyamides incorporating thiophene moieties have been synthesized and applied in electrochemical sensing, particularly for detecting anticancer drugs like methotrexate. This highlights the application of thiophene derivatives in developing sensitive and selective sensors for pharmaceutical compounds (Abdel-Rahman, El-said, Sayed, & Abdel-Wahab, 2023).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with such compounds can also vary widely. For example, benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Zukünftige Richtungen

The future directions for research on such compounds could involve further optimization towards the development of new anticancer agents . Hybrid drug design strategy in the development of high-quality drug candidates has gained much attention in medicinal chemistry . The aim of molecular hybridization is to produce a single chemical entity through the combination of two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives .

Eigenschaften

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c24-18(17-11-13-3-1-2-4-16(13)25-17)21-8-10-23-9-5-14(22-23)15-12-19-6-7-20-15/h1-7,9,11-12H,8,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYYTTXWOIJPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)

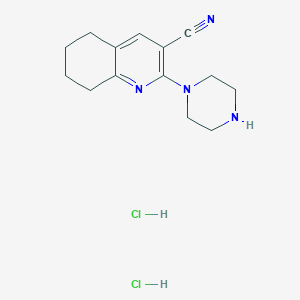

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)

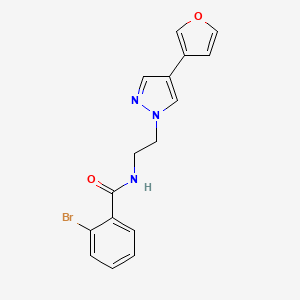

![2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2640985.png)

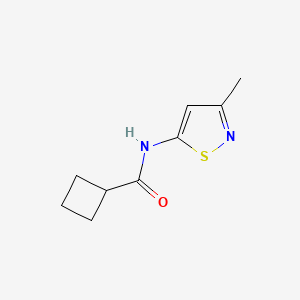

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)

![1-(2,5-dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2640991.png)